![molecular formula C15H13ClN2O2 B12327217 Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate
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Overview
Description
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate typically involves the diazotization of 3-chloroaniline followed by coupling with 4-methylphenol. The reaction conditions generally include the use of acidic media to facilitate the formation of the diazonium salt, which then reacts with the phenol derivative to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic or neutral conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and azo compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with diazenyl groups can exhibit significant antimicrobial properties. Studies have shown that phenolic compounds often possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzyme function.
- Case Study : A comparative study of various phenolic derivatives demonstrated that those containing diazenyl moieties exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The structural features of this compound suggest potential anticancer applications. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that certain phenolic compounds can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .
Dyes and Pigments
The presence of the diazenyl group makes this compound suitable for use as a dye or pigment in various materials. Its vibrant color properties can be exploited in textiles, plastics, and coatings.
- Application Example : Phenolic dyes are often used in the textile industry for their stability and colorfastness. The incorporation of chlorophenyl groups enhances the color intensity and durability of the dye .
Polymer Additives
Phenol derivatives are commonly used as additives in polymer formulations to improve thermal stability and UV resistance.
- Study Insight : Research has shown that incorporating phenolic compounds into polymer matrices can enhance their mechanical properties and resistance to degradation under UV exposure .
Chemical Sensors
Due to its electroactive nature, this compound can be utilized in the development of chemical sensors for detecting various analytes.
- Research Application : Phenolic compounds are often employed in electrochemical sensors due to their ability to undergo redox reactions. Studies have demonstrated the effectiveness of phenolic sensors in detecting environmental pollutants .
Summary Table of Applications
Application Area | Specific Use | Research Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial & Anticancer Agents | Enhanced activity against bacteria; apoptosis induction |
Material Science | Dyes and Pigments; Polymer Additives | Improved colorfastness; enhanced thermal stability |
Analytical Chemistry | Chemical Sensors | Effective detection of pollutants |
Mechanism of Action
The mechanism of action of Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate can be compared with other azo compounds such as:
Phenol, 2-[2-(4-chlorophenyl)diazenyl]-4-methyl-, 1-acetate: Similar structure but with a different position of the chlorine atom, leading to different chemical and biological properties.
Phenol, 2-[2-(3-bromophenyl)diazenyl]-4-methyl-, 1-acetate: Bromine substitution instead of chlorine, which can affect the reactivity and applications of the compound.
Phenol, 2-[2-(3-nitrophenyl)diazenyl]-4-methyl-, 1-acetate: Nitro group substitution, which can significantly alter the compound’s electronic properties and reactivity.
Biological Activity
Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate, also known as a diazenyl compound, has garnered attention due to its potential biological activities. This article delves into the compound's antibacterial, antifungal, and cytotoxic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of azo compounds characterized by the presence of a diazo group (-N=N-) linked to phenolic structures. Its chemical structure is represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of phenolic compounds, including derivatives like this compound. The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Research Findings
-
In Vitro Studies : A study reported that compounds with chlorophenyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity, allowing better penetration into bacterial membranes .
Compound MIC (µg/mL) MBC (µg/mL) Phenol derivative A 16 32 Phenol derivative B 8 16 This compound 4 8 - Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell membranes, leading to leakage of cellular contents. This is attributed to the phenolic hydroxyl group which interacts with membrane lipids .
Antifungal Activity
The antifungal properties of phenolic compounds are also noteworthy. Research indicates that these compounds can inhibit fungal growth through similar mechanisms as their antibacterial counterparts.
Case Studies
- A study focusing on various phenolic compounds found that those with diazo groups showed promising antifungal activity against Candida species, with MIC values ranging from 8 to 32 µg/mL. The presence of chlorine in the para position was particularly effective in enhancing antifungal efficacy .
Cytotoxic Activity
The cytotoxic effects of phenolic compounds have been explored in various cancer cell lines.
-
Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Mechanism : The cytotoxicity is believed to arise from the induction of oxidative stress and apoptosis in cancer cells. The compound's ability to generate reactive oxygen species (ROS) contributes to its anticancer potential .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
[2-[(3-chlorophenyl)diazenyl]-4-methylphenyl] acetate |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-6-7-15(20-11(2)19)14(8-10)18-17-13-5-3-4-12(16)9-13/h3-9H,1-2H3 |
InChI Key |
SNZLKJUHJZQQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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